molecular formula C19H16N2O3S B4213654 N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]-2-phenoxyacetamide

N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]-2-phenoxyacetamide

Cat. No.: B4213654
M. Wt: 352.4 g/mol
InChI Key: PJTXMJQYOGKSCZ-UHFFFAOYSA-N
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Description

N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]-2-phenoxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, a phenoxyacetamide group, and a carbamothioyl linkage, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-17-11-5-8-14-15(17)9-4-10-16(14)20-19(25)21-18(23)12-24-13-6-2-1-3-7-13/h1-11,22H,12H2,(H2,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTXMJQYOGKSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC3=C2C=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common method is the condensation reaction between 5-hydroxynaphthalene-1-carbaldehyde and 2-phenoxyacetamide in the presence of a suitable catalyst. The reaction is often carried out in an ethanol solvent under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing automated systems for precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]-2-phenoxyacetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit bacterial enzymes by binding to their active sites, leading to antimicrobial effects. The pathways involved include enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]-2-phenoxyacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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